Alyssin

概要

説明

アリシンはスルフォラファンホモログであり、抗酸化物質です。ブロッコリー、キャベツ、カリフラワーなどのアブラナ科野菜に含まれる天然のイソチオシアネートです。アリシンは、II相解毒酵素を誘導し、腺癌細胞の核内因子エリスロイド2関連因子2(Nrf2)レベルを上昇させることが知られています。 この化合物は、多環芳香族炭化水素の代謝を抑制し、その結果、インビトロでの発癌リスクを抑制する可能性を示しています .

準備方法

合成経路と反応条件

アリシンは、アブラナ科野菜に含まれる硫黄含有化合物であるグルコシノレートの加水分解によって合成できます。 加水分解は、ミロシナーゼ酵素によって触媒され、アリシンを含むイソチオシアネートが生成されます .

工業生産方法

アリシンの工業生産は、植物源からのグルコシノレートの抽出、続いて酵素的加水分解を伴います。 このプロセスには、一般的に植物材料の粉砕、溶媒を使用してグルコシノレートを抽出すること、そして次にミロシナーゼで処理してアリシンを生成することが含まれます .

化学反応の分析

Reactivity of Isothiocyanates

Alyssin belongs to the isothiocyanate (ITC) family, which generally reacts via:

-

Nucleophilic attack on the -NCS group : The electrophilic sulfur in the isothiocyanate group reacts with nucleophiles (e.g., thiols, amines) to form thioureas or disulfides .

-

Redox interactions : The sulfoxide group may participate in redox reactions, though this is not explicitly studied for this compound.

Example Reaction Mechanism (General ITC Reactivity)

Reaction : Isothiocyanate + thiol → Thiourea + disulfide

While this mechanism is extrapolated from other ITCs (e.g., sulforaphane), direct evidence for this compound’s participation in such reactions is absent in the provided sources .

Biological Activity and Potential Reaction Pathways

This compound’s biological effects, such as ROS generation and tubulin depolymerization , suggest indirect involvement in cellular redox and protein modification pathways . For example:

-

ROS-mediated reactions : this compound may oxidize cellular thiols (e.g., glutathione) via redox cycling, altering intracellular redox states.

-

Protein interactions : The compound could covalently modify cysteine residues in proteins (e.g., tubulin), leading to structural changes.

| Biological Effect | Mechanism |

|---|---|

| ROS generation | Oxidation of cellular thiols |

| Tubulin depolymerization | Covalent modification of cysteine residues |

Research Gaps and Limitations

The provided sources lack explicit data on this compound’s chemical reactivity or synthetic pathways . Key gaps include:

-

Kinetic studies : No rate constants or reaction orders for this compound’s reactions.

-

Structural analog comparisons : Limited direct data on how its methylsulfinyl group influences reactivity compared to other ITCs.

-

Environmental stability : No information on degradation pathways under physiological conditions.

Future Research Directions

To fully characterize this compound’s chemical reactions, studies should focus on:

-

Mechanistic investigations : Using techniques like HPLC or NMR to track reaction products with model nucleophiles (e.g., cysteine).

-

Kinetic modeling : Determining rate laws for reactions involving this compound’s isothiocyanate and sulfoxide groups.

-

Interactions with biomolecules : Elucidating binding affinities and covalent modification sites in proteins.

科学的研究の応用

Alyssin has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying isothiocyanate chemistry.

Biology: Investigated for its role in inducing phase II detoxification enzymes and its potential as a chemopreventive agent.

Medicine: Studied for its anticancer properties, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis.

Industry: Utilized in the development of functional foods and dietary supplements due to its health-promoting properties

作用機序

アリシンは、主にII相解毒酵素の誘導とNrf2経路の活性化を通じてその効果を発揮します。この化合物は、細胞内の活性酸素種を増加させ、Nrf2の活性化につながります。Nrf2は次に核に移行し、DNAの抗酸化反応要素(ARE)に結合します。 この結合は、解毒と抗酸化防御に関与する遺伝子の発現を誘導します .

類似化合物との比較

アリシンは、スルフォラファンやイベリンなどの他のイソチオシアネートに似ています。アリシンは、その特定の構造と炭素鎖の長さが異なり、その生物活性を左右します。 たとえば、スルフォラファンは強力な抗癌特性で知られていますが、アリシンはシトクロムP450酵素の阻害と多環芳香族炭化水素の代謝の抑制という独特の能力を示しています .

類似化合物のリスト

- スルフォラファン

- イベリン

- フェネチルイソチオシアネート

- ベンジルイソチオシアネート

生物活性

Alyssin, a naturally occurring isothiocyanate (ITC) found in certain cruciferous vegetables, has garnered attention for its diverse biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is derived from the hydrolysis of glucosinolates present in plants such as Wasabia japonica. It belongs to a class of compounds known for their health-promoting effects, which include anticancer, antibacterial, and enzyme-inhibitory activities .

Anticancer Activity

Recent studies have highlighted this compound's potent anticancer properties. Research comparing this compound with other ITCs, such as sulforaphane and iberin, has demonstrated that this compound exhibits significant growth inhibition in various cancer cell lines:

- Cell Lines Studied : HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HT-29 (colon cancer).

- Mechanisms of Action :

Table 1: Summary of Anticancer Effects of this compound

| Cell Line | Effect Observed | Mechanism |

|---|---|---|

| HepG2 | Cell death via apoptosis | Increased ROS; tubulin polymerization inhibition |

| MCF-7 | Selective apoptosis | Inhibition of cytochrome P450 enzymes |

| HT-29 | Growth inhibition | Induction of ROS; activation of pro-apoptotic pathways |

Mechanisms Underlying Biological Activity

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with nucleophilic targets within cells. This interaction leads to several downstream effects:

- Reactive Oxygen Species (ROS) Generation : this compound significantly increases ROS levels, which are crucial mediators in apoptosis and cell signaling pathways .

- Cell Cycle Arrest : The compound induces cell cycle arrest at the S and G2/M phases, contributing to its anticancer effects .

- Modulation of Enzymatic Activity : this compound has been shown to inhibit phase I metabolic enzymes like cytochrome P450 1A1 and 1A2, which play roles in the activation of pro-carcinogens .

Case Studies and Clinical Relevance

Several case studies have explored the therapeutic potential of this compound and related ITCs. For instance:

- A study found that dietary intake of cruciferous vegetables rich in ITCs is associated with reduced cancer risk. The study emphasized the role of these compounds in modulating metabolic pathways related to cancer progression .

- Another investigation highlighted the selective cytotoxicity of this compound towards cancer cells compared to normal cells, suggesting its potential as a targeted therapeutic agent .

特性

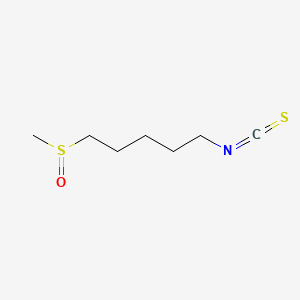

IUPAC Name |

1-isothiocyanato-5-methylsulfinylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NOS2/c1-11(9)6-4-2-3-5-8-7-10/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUQPVQTAUKPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50983213 | |

| Record name | 1-Isothiocyanato-5-(methanesulfinyl)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646-23-1 | |

| Record name | Alyssin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alyssin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isothiocyanato-5-(methanesulfinyl)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALYSSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0929AF184M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Alyssin and how does it exert anticancer activity?

A1: this compound is a natural sulforaphane analogue found in cruciferous vegetables. Its anticancer activity stems from its ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression in various cancer cell lines. Research suggests that this compound achieves this by increasing intracellular reactive oxygen species (ROS) and disrupting tubulin polymerization, a crucial process for cell division. [, , , ] For instance, in hepatocellular carcinoma cells (HepG2), this compound exhibited potent anticancer effects by elevating intracellular ROS levels. [] this compound's ability to inhibit cell cycle progression and induce apoptosis has also been observed in lymphoblastoid cells carrying BRCA1 mutations, highlighting its potential in targeting cancer cells with specific genetic vulnerabilities. []

Q2: How does the structure of this compound compare to sulforaphane, and how do these structural differences impact their activity?

A2: this compound and sulforaphane are both isothiocyanates (ITCs), but they differ in the oxidation state of the sulfur atom in their side chains. This compound possesses an oxidized sulfur (-SO-), while sulforaphane has a less oxidized sulfur (-S-). Studies comparing the two compounds reveal that this compound generally demonstrates a stronger ability to induce apoptosis compared to sulforaphane, possibly due to its capacity for higher ROS generation. [, , ] This difference highlights the importance of the sulfur oxidation state in influencing the biological activity of ITCs.

Q3: Does this compound interact with the androgen receptor (AR), and what are the implications for prostate cancer?

A3: Yes, research indicates that this compound can transcriptionally repress the androgen receptor (AR) in prostate cancer cells. [] This is particularly relevant as the AR plays a crucial role in prostate cancer development and progression. While this compound itself was not as effective as its thio-analogues in reducing AR protein levels, the study highlights the potential of targeting the AR pathway with ITCs. []

Q4: Does this compound exhibit synergistic effects when combined with other anticancer drugs?

A4: Yes, studies have shown that this compound can synergize with the chemotherapeutic drug 5-fluorouracil (5-FU) to enhance its anticancer activity, particularly in colon cancer cells. [] This synergistic effect was observed as an increase in the cytostatic effect, indicating that the combination of this compound and 5-FU could potentially enhance the efficacy of current chemotherapeutic approaches. []

Q5: How does this compound compare to other sulforaphane analogues in terms of its ability to inhibit cytochrome P450 enzymes (CYPs)?

A5: Research suggests that this compound and other sulforaphane analogues can inhibit the activity of CYP1A1 and CYP1A2 enzymes, which are involved in the metabolism of polycyclic aromatic hydrocarbons (PAHs) to carcinogenic metabolites. [] Interestingly, this compound demonstrated a greater ability to inhibit benzo[a]pyrene-induced CYP1A2 activity compared to sulforaphane, mainly through protein level reduction. This inhibition of CYP enzymes by this compound highlights its potential as a chemopreventive agent by limiting the activation of procarcinogens. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。